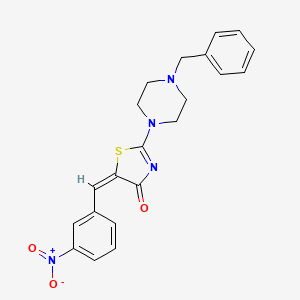
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a combination of a thiazole ring, a piperazine moiety, and a nitrobenzylidene group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Addition of the Nitrobenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with a nitrobenzaldehyde derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzyl or thiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, such as cancer, bacterial infections, and neurological disorders.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease processes.
Interaction with Receptors: The compound may bind to and modulate the activity of specific receptors in the body.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).
Piperazine Derivatives: Compounds with a piperazine ring structure, such as piperazine (an anthelmintic) and fluphenazine (an antipsychotic).
Nitrobenzylidene Derivatives: Compounds with a nitrobenzylidene group, such as nitrobenzaldehyde and nitrobenzyl alcohol.
Uniqueness
(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is unique due to its combination of a thiazole ring, a piperazine moiety, and a nitrobenzylidene group. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20-19(14-17-7-4-8-18(13-17)25(27)28)29-21(22-20)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUHTMHJNFSEB-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
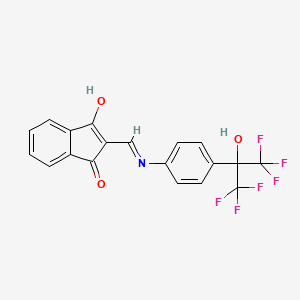
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974341.png)
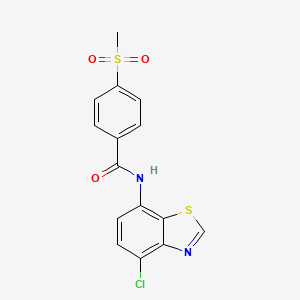
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)
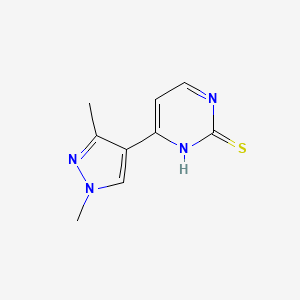

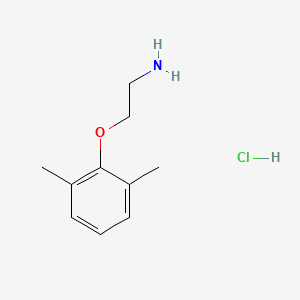
![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)
![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)
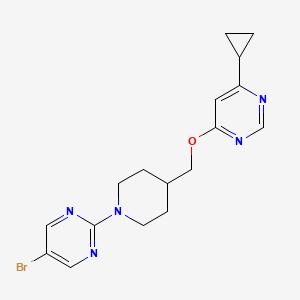
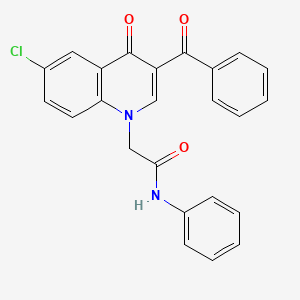
![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)
